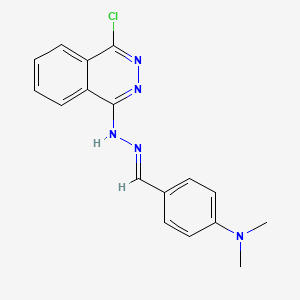

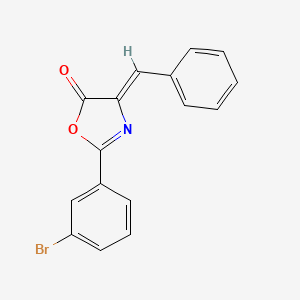

![molecular formula C17H25NO3S B5526196 (1R*,3S*)-3-methoxy-3-methyl-7-[3-(3-thienyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5526196.png)

(1R*,3S*)-3-methoxy-3-methyl-7-[3-(3-thienyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azaspiro compounds involves complex chemical reactions designed to introduce or modify specific functional groups to achieve desired molecular architectures. For instance, the design and synthesis of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines exhibit potent antibacterial activity, showcasing the intricate methods used to create azaspiro compounds with biological relevance (Odagiri et al., 2013). These methodologies can offer insights into the synthetic strategies that might be applied to our target molecule.

Molecular Structure Analysis

The molecular structure of azaspiro compounds is crucial for their chemical behavior and potential applications. The structural analysis often involves X-ray crystallography and NMR spectroscopy to determine the configuration and conformation of the molecules. For example, the crystal structure of a related azaspiro compound was determined, providing detailed insights into its molecular geometry and confirming the stereochemistry of its spirocyclic system (Ousmer et al., 2001).

Chemical Reactions and Properties

Azaspiro compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. The Ritter reaction, for example, has been used to synthesize azaspiro[4.5]decan derivatives, illustrating the compounds' reactivity towards nitriles and acids (Rozhkova et al., 2013). These reactions are essential for modifying the chemical structure and enhancing the properties of azaspiro compounds.

Physical Properties Analysis

The physical properties of azaspiro compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the synthesis of 1,4-dioxaspiro novel compounds from oleic acid, aiming for biolubricant applications, showcases the importance of physical property analysis in developing functional materials (Kurniawan et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Development

- Regioselective Synthesis of 1,7-dioxaspiro[4.4]nonanes : A study detailed the synthesis of a variety of methylidenic diols, including 1,7-dioxaspiro[4.4]nonanes, highlighting their presence in a wide series of natural products (Alonso et al., 2005).

- Synthesis of 1,4-Dioxaspiro Novel Compounds from Oleic Acid : Research on synthesizing 1,4-dioxaspiro compounds from oleic acid indicated their potential as biolubricants (Kurniawan et al., 2017).

Biological Evaluations and Potential Applications

- Design and Biological Evaluations of Novel 7-Azaspiro[2.4]heptan : A study presented the design and synthesis of novel 7-azaspiro compounds with potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).

- Enantiodivergent Synthesis of Bis-Spiropyrrolidines : The synthesis of 1,7-diazaspiro[4.4]nonan-6-ones, showcasing their application in medicinal chemistry, was explored (Conde et al., 2015).

Chemical Properties and Mechanisms

- CCR5 Receptor-Based Mechanism of Action : A study on the CCR5 receptor mechanism of action for HIV entry inhibitors identified the structural significance of azaspiro compounds in this context (Watson et al., 2005).

- Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment : Research highlighted the use of low-affinity diazaspiro orthosteric fragments to reduce ligand promiscuity across aminergic G-Protein-Coupled Receptors (Reilly et al., 2019).

Other Relevant Studies

- Synthesis and Anticonvulsant Activity of Azaspiro[4.4]nonane Derivatives : The synthesis of azaspiro[4.4]nonane derivatives and their anticonvulsant activity was explored, indicating the potential application of these compounds in neuropharmacology (Obniska et al., 2006).

- Anti-Coronavirus Activity of 1-Thia-4-Azaspiro[4.5]decan-3-one Derivatives : A study evaluating 1-thia-4-azaspiro[4.5]decan-3-one derivatives for their anti-coronavirus activity shed light on the potential of these compounds in antiviral drug development (Apaydın et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]-3-thiophen-3-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3S/c1-16(21-2)11-14(19)17(16)6-8-18(9-7-17)15(20)4-3-13-5-10-22-12-13/h5,10,12,14,19H,3-4,6-9,11H2,1-2H3/t14-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXCXBBYYASEQG-ZBFHGGJFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C12CCN(CC2)C(=O)CCC3=CSC=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H](C12CCN(CC2)C(=O)CCC3=CSC=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R*,3S*)-3-methoxy-3-methyl-7-[3-(3-thienyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)

![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)

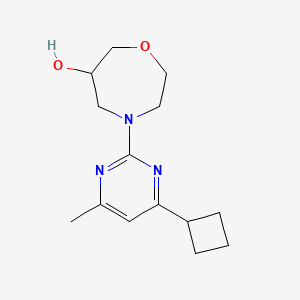

![[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)

![2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5526142.png)

![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)

![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)

![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)